![molecular formula C12H11NO3S B13878108 Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)-](/img/structure/B13878108.png)
Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- includes a phenol group attached to a thiazole ring, which is further substituted with an ethoxycarbonyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Substitution with Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions, where the thiazole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Phenol Group: The final step involves the nucleophilic aromatic substitution reaction where the phenol group is introduced to the thiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Electrophilic Substitution: The aromatic ring of the phenol group is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, due to the electron-withdrawing nature of the ethoxycarbonyl group.
The major products formed from these reactions include quinones, hydroquinones, nitrophenols, and bromophenols, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and interferes with DNA replication, leading to bacterial cell death.
Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of Phenol, 2-(4-ethoxycarbonylthiazol-2-yl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C12H11NO3S |
---|---|
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
ethyl 2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9-7-17-11(13-9)8-5-3-4-6-10(8)14/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
YICNUAPUQPAMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.